2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Purity specification Cross-coupling Procurement

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (CAS 195314-47-7) is a tri-substituted aromatic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol. The compound features three distinct functional groups on a benzene ring: a bromine atom at the 2-position, a methoxy group (-OCH3) at the 4-position, and a methoxymethoxy group (-OCH2OCH3) at the 1-position.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 195314-47-7
Cat. No. B1291605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-1-(methoxymethoxy)benzene
CAS195314-47-7
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)OC)Br
InChIInChI=1S/C9H11BrO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6H2,1-2H3
InChIKeyVCFQOBOFWXPMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (CAS 195314-47-7): Compound Identification and Procurement Baseline


2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (CAS 195314-47-7) is a tri-substituted aromatic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . The compound features three distinct functional groups on a benzene ring: a bromine atom at the 2-position, a methoxy group (-OCH3) at the 4-position, and a methoxymethoxy group (-OCH2OCH3) at the 1-position . Commercially available from multiple suppliers with typical purities ranging from 95% to 98%, this compound is offered exclusively for research and development purposes and is not intended for therapeutic, veterinary, food, cosmetic, or consumer product applications [1].

Why Generic Substitution Fails: Functional Group Orthogonality Dictates 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene Selection


The selection of 2-bromo-4-methoxy-1-(methoxymethoxy)benzene over its structural analogs cannot be reduced to simple brominated aromatic interchangeability. The compound's differentiation stems from its orthogonal protection strategy: the 1-methoxymethoxy (MOM) group serves as a selectively cleavable protecting group for a phenolic hydroxyl under mild acidic conditions, while the 4-methoxy group remains stable and acts as an electron-donating substituent that directs electrophilic aromatic substitution and modulates cross-coupling reactivity [1]. This dual functionality enables sequential synthetic manipulations—MOM deprotection to reveal a nucleophilic hydroxyl for further derivatization, while the 2-bromo position remains available for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, or Buchwald-Hartwig) . Analogs lacking the MOM group (e.g., 2-bromo-4-methoxyphenol) expose the hydroxyl prematurely, risking unwanted side reactions; analogs substituting the MOM with a methyl group (e.g., 2-bromo-1,4-dimethoxybenzene) eliminate the deprotection handle entirely; and regioisomers (e.g., 2-bromo-1-methoxy-4-(methoxymethoxy)benzene) alter the electronic landscape and directing effects at the cross-coupling site . The quantitative evidence below establishes the measurable consequences of these structural distinctions.

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene: Quantitative Differentiation Evidence Against Structural Analogs


Higher Purity Availability (98%) vs. Standard Grade (95%) Reduces Purification Burden for Cross-Coupling Applications

Commercial suppliers offer 2-bromo-4-methoxy-1-(methoxymethoxy)benzene at two distinct purity grades: a 95% minimum purity grade from multiple vendors and a 98% purity grade from select suppliers . The 98% grade provides a 3-percentage-point absolute purity advantage over the 95% baseline specification, which translates to a 60% reduction in total impurity burden (5% impurities reduced to 2%) . For palladium-catalyzed cross-coupling reactions where catalyst poisoning by trace impurities is a known failure mode, this purity differential can determine whether a coupling proceeds to completion or stalls prematurely.

Purity specification Cross-coupling Procurement

Lipophilicity Advantage (LogP 2.44) Over Less Substituted Analogs Enhances Organic Phase Partitioning

The computed LogP (XLogP3-AA) for 2-bromo-4-methoxy-1-(methoxymethoxy)benzene is 2.44, reflecting the contribution of three oxygen-containing substituents plus the bromine atom . In contrast, the structurally simplified analog 2-bromo-4-methoxyphenol (CAS 20951-04-8), which bears a free hydroxyl instead of the MOM group, has a significantly lower LogP of approximately 1.8-2.0 [1]. This LogP differential of approximately 0.4-0.6 log units corresponds to a 2.5- to 4-fold higher partition coefficient favoring organic phase retention during aqueous workup [2].

LogP Lipophilicity Physical property

Reduced Polar Surface Area (TPSA 27.69 Ų) vs. Free Phenol Analogs Improves Membrane Permeability

The topological polar surface area (TPSA) of 2-bromo-4-methoxy-1-(methoxymethoxy)benzene is 27.69 Ų, derived solely from the three ether oxygen atoms (the MOM oxygen, methoxy oxygen, and the bridging oxygen of the MOM group) . The free phenol analog 2-bromo-4-methoxyphenol would exhibit a TPSA of approximately 40-50 Ų due to the additional hydrogen bond donor capacity of the hydroxyl group [1]. The TPSA reduction of approximately 12-22 Ų achieved by MOM protection translates to improved passive membrane permeability—a critical parameter when the compound serves as an intermediate in medicinal chemistry campaigns where downstream products are evaluated for oral bioavailability [2].

TPSA Membrane permeability Drug-like properties

Molar Mass Differentiation (247.09 g/mol) Provides Gravimetric Precision Advantage Over 231.09 g/mol Methyl Analog

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (MW = 247.09 g/mol) contains one additional oxygen atom relative to its closest commercial analog 2-bromo-4-(methoxymethoxy)-1-methylbenzene (CAS 341006-17-5, MW = 231.09 g/mol) [1]. This 16.00 g/mol mass difference (6.9% increase) provides enhanced gravimetric precision when weighing small quantities for stoichiometric reactions. For a 1 mmol reaction scale, the target compound requires 247 mg versus 231 mg for the methyl analog—a 16 mg absolute difference that reduces relative weighing error when using analytical balances with ±0.1 mg precision [2].

Molecular weight Analytical quantification Gravimetric accuracy

Rotatable Bond Count (4) vs. Methyl Analog (3) Indicates Enhanced Conformational Flexibility

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene possesses 4 rotatable bonds (the methoxy C-O bond, the MOM C-O bond, the MOM O-C bond, and the MOM C-O bond), compared to only 3 rotatable bonds in 2-bromo-4-(methoxymethoxy)-1-methylbenzene [1]. This additional rotational degree of freedom stems from the methoxy group replacing the methyl substituent, introducing an extra C-O single bond capable of torsion. In structure-based drug design, rotatable bond count is a key determinant of ligand conformational entropy upon binding—each additional rotatable bond typically reduces binding free energy by approximately 0.5-1.0 kcal/mol [2].

Rotatable bonds Conformational flexibility Drug design

Functional Group Orthogonality: MOM Group Enables Acid-Catalyzed Deprotection Under Conditions Where Methoxy Remains Intact

The methoxymethoxy (MOM) group at the 1-position undergoes quantitative cleavage under mild acidic conditions (e.g., 1-3 M HCl in THF/water, 0.5-2 h, room temperature), while the 4-methoxy group remains completely stable under these identical conditions [1]. This orthogonal stability profile contrasts with 2-bromo-1,4-dimethoxybenzene (CAS 2524-82-9), where both methyl ethers require harsh Lewis acidic conditions (BBr3, >100 °C) for cleavage and cannot be differentiated [2]. The acid lability difference between MOM and methyl ethers is approximately 10⁴-10⁶ fold in relative hydrolysis rates, enabling stepwise deprotection strategies that are impossible with symmetrical ether analogs .

Protecting group strategy Orthogonality MOM ether

Optimal Application Scenarios for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in Research and Industrial Synthesis


Palladium-Catalyzed Cross-Coupling with Subsequent Phenol Unveiling in Multi-Step Medicinal Chemistry Synthesis

The 2-bromo substituent serves as an electrophilic handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reactions, while the 1-MOM group remains intact throughout the coupling conditions. Following successful C-C or C-N bond formation, the MOM group is selectively cleaved under mild acidic conditions (1-3 M HCl, RT) to reveal a free phenolic hydroxyl for subsequent alkylation, acylation, or glycosylation. This sequence is particularly valuable in the synthesis of drug candidates bearing phenolic motifs, where premature hydroxyl exposure would lead to competing O-arylation or oxidation side reactions .

Synthesis of Orthogonally Protected Polyfunctional Aromatic Scaffolds for Fragment-Based Drug Discovery

The combination of 2-bromo (cross-coupling handle), 4-methoxy (electron-donating, stable ether), and 1-MOM (acid-labile protected phenol) provides three distinct reactive sites with orthogonal activation requirements. This triad enables sequential derivatization: first, cross-coupling at the bromine position; second, optional methoxy demethylation under harsh conditions (BBr3) or retention as a metabolically stable substituent; third, MOM deprotection to install final functionality at the 1-position. The TPSA of 27.69 Ų and LogP of 2.44 fall within favorable ranges for fragment library design (Rule of Three: MW < 300, LogP ≤ 3) [1].

Preparation of Asymmetric Biaryl Ligands and Chiral Auxiliaries for Asymmetric Catalysis

The regiochemistry of substitution (2-bromo, 4-methoxy, 1-MOM) creates a sterically and electronically differentiated aromatic ring suitable for conversion to non-C₂-symmetric biaryl ligands. Following Suzuki coupling with a boronic acid partner, the 4-methoxy and deprotected 1-hydroxy groups provide distinct coordination environments for metal chelation. The rotatable bond count of 4 introduces conformational flexibility that can be exploited in ligand design, while the bromine atom enables straightforward diversification of the coupling partner library .

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